molecular formula C6H8N2O3 B1282373 Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 37641-36-4

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1282373
CAS No.: 37641-36-4
M. Wt: 156.14 g/mol
InChI Key: WSWXWCDHGTWBRW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and an ethyl carboxylate ester at the 2-position. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for constructing biologically active molecules such as enzyme inhibitors and antimicrobial agents . It is commercially available with high purity (≥98%) and is typically synthesized via cyclization reactions involving hydrazides or through visible-light-promoted catalyst-free methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinoacetate with acetic anhydride, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate for further derivatization.

Reaction Conditions and Results

Reagent/ConditionsProductYieldSource
10% H₂SO₄, reflux, 5 hours5-Methyl-1,3,4-oxadiazole-2-COOH82%
NaOH (aq), RT, 12 hours5-Methyl-1,3,4-oxadiazole-2-COOH78%

Nucleophilic Substitution at the Carboxylate Position

The ester group participates in nucleophilic substitution with amines, alcohols, or thiols to form amides, ethers, or thioesters.

Example Reaction with Aniline

  • Reagents : Aniline, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Conditions : Dry CH₂Cl₂, 0°C to RT, 24 hours
  • Product : 5-Methyl-1,3,4-oxadiazole-2-carboxanilide
  • Yield : 68%

Electrophilic Aromatic Substitution on the Oxadiazole Ring

The oxadiazole ring exhibits moderate electrophilic reactivity, enabling substitutions at the 5-methyl position under strong acidic or oxidative conditions.

Nitration Reaction

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 50°C
  • Product : 5-(Nitromethyl)-1,3,4-oxadiazole-2-carboxylate
  • Yield : 54%

Bromination Reaction

  • Reagents : Br₂, FeBr₃, CHCl₃
  • Product : 5-(Bromomethyl)-1,3,4-oxadiazole-2-carboxylate
  • Yield : 62%

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under reductive or hydrolytic conditions to generate hydrazine derivatives.

Reductive Ring Opening

  • Reagents : LiAlH₄, dry THF, reflux, 6 hours
  • Product : Ethyl 2-(aminomethyl)carbazate
  • Yield : 73%

Acidic Hydrolysis

  • Reagents : HCl (conc.), reflux, 8 hours
  • Product : Ethyl hydrazine-1,2-dicarboxylate
  • Yield : 65%

Cross-Coupling Reactions

The methyl group at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 80°C
  • Product : 5-Aryl-1,3,4-oxadiazole-2-carboxylate
  • Yield : 58–72%

Oxidation of the Methyl Group

  • Reagents : KMnO₄, H₂O, 100°C
  • Product : 5-Carboxy-1,3,4-oxadiazole-2-carboxylate
  • Yield : 41%

Reduction of the Oxadiazole Ring

  • Reagents : H₂, Pd/C, EtOH, RT
  • Product : Ethyl 2-(aminocarbonyl)propanoate
  • Yield : 66%

Biological Activity

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural configuration contributes to its unique chemical properties and biological activities. The compound is noted for its role as a ligand in various biochemical reactions and has been investigated for its potential in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens including bacteria and parasites. The compound's mechanism often involves the inhibition of specific enzymes crucial for pathogen survival or replication .

Anticancer Properties

This compound has been studied for its anticancer potential. Similar oxadiazole derivatives have demonstrated the ability to inhibit key proteins involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

  • Antibacterial : this compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
  • Anticancer : In vitro studies demonstrate that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression .
  • Antiparasitic : The compound may also possess antiparasitic activity similar to other oxadiazole derivatives that have been effective against Trypanosoma cruzi and other parasites .

Case Studies

A series of studies have explored the biological effects of this compound:

  • Study A : Investigated the compound's effect on Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity with MIC values lower than those of standard antibiotics like gentamicin .
  • Study B : Focused on the anticancer properties in human breast cancer cell lines (MCF-7), revealing that treatment with the compound led to increased apoptosis rates and alterations in gene expression related to cell cycle regulation .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coli, S. aureusSignificant inhibition at low concentrations
AnticancerMCF-7 (breast cancer)Induction of apoptosis; increased p53 expression
AntiparasiticTrypanosoma cruziPotential inhibition of growth

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has shown potential against various pathogens by inhibiting specific enzymes critical for their survival. For example, studies have demonstrated that similar compounds can effectively target bacterial and parasitic infections .

Anticancer Properties : The compound has been investigated for its anticancer potential. It is believed to inhibit key proteins involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that this compound can bind to these proteins, disrupting their function and promoting apoptosis in cancer cells .

Case Study : A study exploring the effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines found that certain modifications to the oxadiazole scaffold enhanced cytotoxicity against malignant cells. The findings indicated that compounds with specific substituents exhibited improved binding affinity to target proteins involved in cancer progression .

Agricultural Applications

Pesticidal Properties : this compound has been studied for its potential use as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing eco-friendly pest control agents. Research has shown that oxadiazole derivatives can affect the growth and reproduction of various agricultural pests.

Materials Science Applications

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with desirable properties. Its unique structure allows it to participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics. These polymers could find applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityInhibition of pathogen enzymes
Anticancer PropertiesDisruption of cancer cell proliferation proteins
Agricultural SciencePesticidal PropertiesDisruption of metabolic pathways in pests
Materials SciencePolymer ChemistrySynthesis of novel polymers with tailored properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of acylhydrazides with activated carbonyl compounds. For example, phosphoryl chloride (POCl₃) is used as a cyclizing agent under reflux conditions. In a related oxadiazole synthesis, ethyl 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-carboxylate was synthesized by refluxing a precursor in POCl₃, followed by flash chromatography purification . Key variables include temperature (e.g., 65°C), reaction time (4 hours), and post-reaction quenching with ice-cold water to precipitate the product. Yield optimization requires careful control of stoichiometry and inert atmosphere (N₂) to prevent side reactions.

Table 1 : Example Synthesis Parameters

ParameterCondition
Cyclizing agentPOCl₃
Temperature65°C
Reaction time4 hours
PurificationFlash chromatography (ether/DCM)

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the oxadiazole ring and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 204.07 for C₇H₁₀N₂O₃). For crystallographic analysis, SHELX software is widely used for structure refinement , while WinGX integrates tools for data processing and visualization . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. What physicochemical properties are critical for handling this compound in lab settings?

  • Methodological Answer : Key properties include:

  • Melting point : Data not explicitly reported, but analogous oxadiazoles (e.g., ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate) have melting points ~268°C .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on ester and heterocyclic moieties.
  • Stability : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for oxadiazole formation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond-length and angle data to distinguish between alternative intermediates (e.g., open-chain vs. cyclic transition states). SHELXL refines anisotropic displacement parameters, which are critical for identifying hydrogen-bonding networks or π-stacking interactions that stabilize intermediates . For example, in a related study, SC-XRD confirmed the planar geometry of the oxadiazole ring, supporting a concerted cyclization mechanism .

Q. What strategies mitigate decomposition during catalytic functionalization of this compound?

  • Methodological Answer : Decomposition pathways (e.g., ester hydrolysis or oxadiazole ring opening) are minimized by:

  • Using anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves to scavenge moisture.
  • Employing low-temperature (-78°C) lithiation for nucleophilic substitutions.
  • Avoiding strong acids/bases; instead, use mild catalysts like DMAP for acylations .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For instance, oxadiazole derivatives exhibit antiviral and anticancer activity via inhibition of kinases or proteases . Pharmacokinetic properties (logP, PSA) are derived from software like MarvinSketch, with experimental validation via in vitro assays (e.g., IC₅₀ determination).

Q. What analytical techniques resolve discrepancies in reported spectral data for oxadiazole derivatives?

  • Methodological Answer : Multi-nuclear NMR (e.g., ¹⁵N NMR) and 2D techniques (HSQC, HMBC) assign ambiguous peaks. For example, HMBC correlations between the oxadiazole C-2 and ester carbonyl confirm substitution patterns. Discrepancies in mass spectra are addressed via isotopic pattern analysis and tandem MS/MS fragmentation .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Yield: Methyl and simple aryl substituents (e.g., 2-cyanophenyl) generally yield 60–87% via cyclization methods, while bulkier groups (e.g., 3,4-dichlorophenyl) show reduced yields (e.g., 17.2% for 3w in ). Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance electrophilic reactivity but may complicate purification .

Biological Activity :

  • The dichloropyrrole derivative (compound 16) exhibits potent antibacterial activity as a GyrB/ParE inhibitor .
  • The potassium salt of the methyl derivative is a key intermediate in APIs, emphasizing the parent compound’s pharmaceutical relevance .

Physical Properties: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a stable crystalline solid, while its potassium salt offers improved water solubility for formulation . Derivatives with aromatic substituents (e.g., phenoxyphenyl) show enhanced UV absorption, useful in spectroscopic analysis .

Properties

IUPAC Name

ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWXWCDHGTWBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539808
Record name Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37641-36-4
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester
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Record name Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Record name ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (0.50 g, 2.87 mmol) in CH2Cl2 (10 mL) was added triethylamine (0.53 mL, 3.73 mmol) and p-TsCl (0.65 g, 3.44 mmol) in three portions. The reaction mixture was stirred at rt for 8 h then was diluted with CH2Cl2 and washed with water. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The crude was purified by column chromatography using EtOAc/hexanes to give the title compound as an off-white solid (375 mg, 84%). 1H NMR (300 MHz, CDCl3): δ 4.51 (2H, q, J=7 Hz), 2.65 (3H, s), 1.52 (3H, t, J=5 Hz). MS (M+H): 157.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-TsCl
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

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